2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 2-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the reaction of aldehydes with cyanomethyltriphenylphosphonium chloride in the presence of triethylamine, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using microwave-assisted chemical processes. These methods are efficient and can produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group and the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve refluxing in appropriate solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidin-4-ones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, including tyrosine kinases and adenosine receptors . These interactions lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds have similar structures but differ in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidines: These compounds have a pyrrole ring fused to a pyrimidine ring and exhibit different biological activities.
Thieno[3,2-d]pyrimidines: These compounds have a thiophene ring fused to a pyrimidine ring and are known for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-6-3-2-4-9-7(6)8(12)11-5/h2-4H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFCDDAIXWHFDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344198 | |
Record name | Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-26-2 | |
Record name | Pyrido[3,2-d]pyrimidin-4(3H)-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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